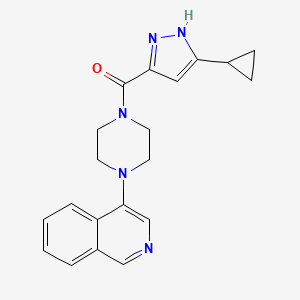![molecular formula C16H22F2N2O3 B7678844 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B7678844.png)
1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea, also known as DFMO, is a small molecule inhibitor that has been shown to have potential in treating various diseases including cancer, trypanosomiasis, and neuroblastoma.
作用機序
1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea works by inhibiting the activity of ODC, which is involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their overproduction is often observed in cancer cells. By reducing polyamine levels, this compound can inhibit cancer cell growth. In addition, this compound can inhibit the growth of Trypanosoma brucei by reducing the levels of polyamines, which are essential for its survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound can reduce the levels of polyamines, which are essential for cancer cell growth and proliferation. In addition, this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea in lab experiments is its specificity for ODC inhibition. This compound does not inhibit other enzymes involved in polyamine biosynthesis, which can reduce off-target effects. However, one limitation of using this compound is its short half-life, which can limit its effectiveness in vivo. In addition, this compound can have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
For 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea research include exploring its potential in combination therapy and developing more potent and selective ODC inhibitors.
合成法
1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea can be synthesized through a multi-step process starting from 2-(difluoromethoxy)benzaldehyde and 4-hydroxycyclohexylamine. The final step involves the reaction of the intermediate with isocyanate, resulting in the formation of this compound. The purity of the compound can be confirmed through analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).
科学的研究の応用
1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea has been extensively studied for its potential in treating various diseases. In cancer research, this compound has been shown to inhibit the activity of ornithine decarboxylase (ODC), which is involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their overproduction is often observed in cancer cells. By inhibiting ODC, this compound can reduce polyamine levels and inhibit cancer cell growth.
This compound has also been studied for its potential in treating trypanosomiasis, a parasitic disease caused by Trypanosoma brucei. This compound can inhibit the growth of the parasite by reducing the levels of polyamines, which are essential for its survival. In addition, this compound has been shown to have potential in treating neuroblastoma, a type of cancer that affects the nervous system.
特性
IUPAC Name |
1-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O3/c17-15(18)23-14-4-2-1-3-11(14)9-10-19-16(22)20-12-5-7-13(21)8-6-12/h1-4,12-13,15,21H,5-10H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHIBOQZMWRSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCCC2=CC=CC=C2OC(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B7678767.png)
![3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7678773.png)
![1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole](/img/structure/B7678784.png)
![1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B7678798.png)
![4-Bromo-3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile](/img/structure/B7678800.png)
![N-[4-(2-hydroxyethylsulfanylmethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7678808.png)
![4-[3-(1,3-Dimethylpyrazol-4-yl)propanoylamino]-2-methylbenzoic acid](/img/structure/B7678821.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methyl-3-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7678824.png)
![1-(2,2-Difluoroethyl)-3-[3-methyl-2-(2-methylpyrazol-3-yl)butyl]urea](/img/structure/B7678828.png)
![1-(3-Methoxycyclopentyl)-3-[1-(1-phenyltriazol-4-yl)ethyl]urea](/img/structure/B7678833.png)
![5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7678848.png)
![1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea](/img/structure/B7678854.png)

![1-[2-(3,5-Dichlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7678868.png)
